

A Comparative Guide to the Biological Activity of N1 versus N2 Alkylated Indazoles

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Compound of Interest

Compound Name: *5-Bromo-1-butyl-1H-indazole*

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The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents. The strategic alkylation of the indazole core at the N1 and N2 positions of the pyrazole ring is a key step in the development of these compounds, as the position of the alkyl group can significantly influence their physicochemical properties and, consequently, their biological activity. This guide provides a comparative overview of the biological activities of N1- and N2-alkylated indazoles, with a focus on their anticancer properties, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Anticancer Activity

The *in vitro* antiproliferative activity of N1- and N2-alkylated indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the IC50 values for representative N1- and N2-substituted indazoles from various studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Representative N1-Alkylated Indazole Derivatives

Compound ID	Target/Cancer Cell Line	IC50 (μM)	Reference
Compound 2f	4T1 (Breast)	0.23	[1]
MCF-7 (Breast)	0.43	[1]	
HCT116 (Colon)	0.56	[1]	
A549 (Lung)	0.89	[1]	
HepG2 (Liver)	1.15	[1]	
Compound 36	HCT116 (Colon)	0.4 ± 0.3	[2]

Table 2: Anticancer Activity of Representative N2-Alkylated Indazole Derivatives

Compound ID	Target/Cancer Cell Line	IC50 (nM)	Reference
Pazopanib	VEGFR-2	30	[3]
Compound 6i	VEGFR-2	24.5	[4]
Compound 12b	VEGFR-2	5.4	[3]
Compound 12c	VEGFR-2	5.6	[3]
Compound 12e	VEGFR-2	7	[3]

Table 3: Comparative Inhibitory Activity Against Aurora Kinases

Compound ID	Aurora A (IC50, nM)	Aurora B (IC50, nM)	Reference
Danusertib (PHA-739358)	13	79	[5]
Alisertib (MLN8237)	1.2	396.5	[5]
AMG 900	5	4	[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of the biological activity of indazole derivatives.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

- Human cancer cell lines (e.g., A549, MCF-7, HCT116)
- Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
- Indazole compounds (dissolved in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the indazole compounds. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for a specified period (e.g., 48 or 72 hours).

- MTT Addition: After the incubation period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values from the dose-response curves.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

- Recombinant kinase (e.g., VEGFR-2, Aurora A/B)
- Kinase-specific substrate
- ATP
- Assay buffer
- Indazole compounds (dissolved in DMSO)
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

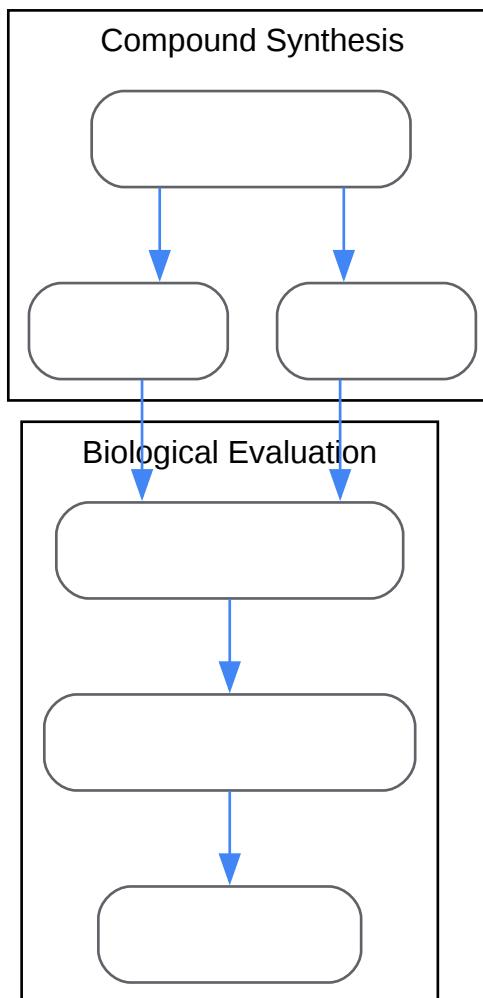
- Reagent Preparation: Prepare serial dilutions of the indazole compounds in the assay buffer.

- Kinase Reaction: In a 384-well plate, add the kinase, the indazole compound (or DMSO for control), and the kinase-specific substrate.
- Initiation of Reaction: Initiate the kinase reaction by adding ATP.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.

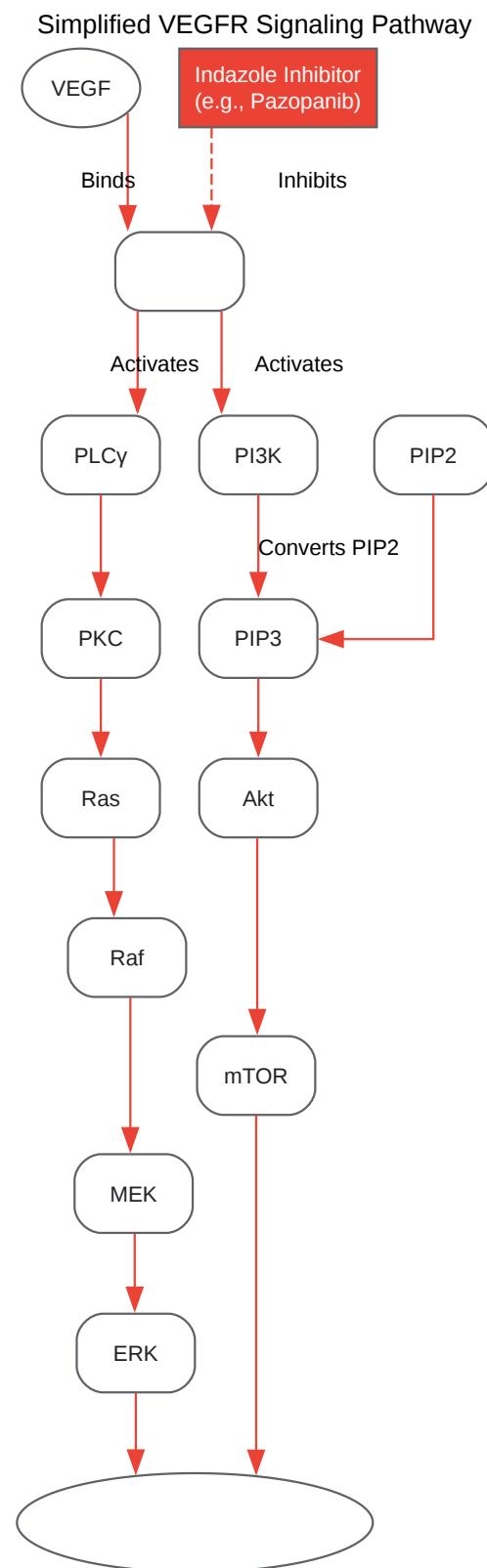
Signaling Pathway and Experimental Workflow Visualizations

The biological activity of N1- and N2-alkylated indazoles is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

General Experimental Workflow for Biological Evaluation

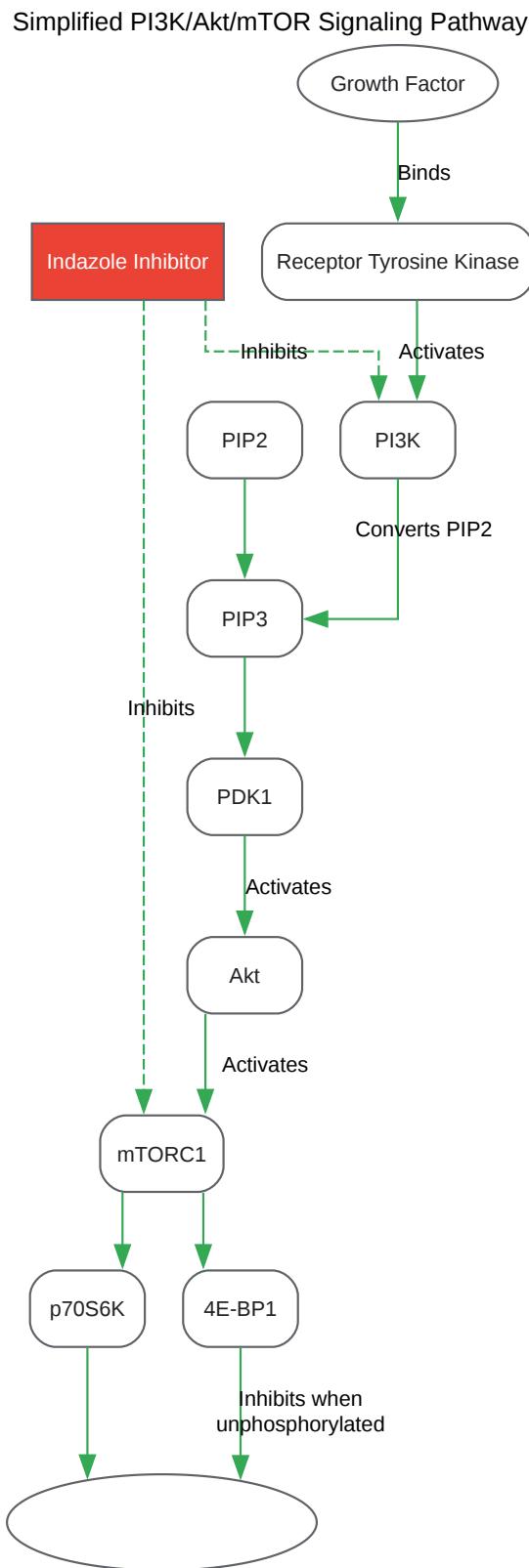
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Caption: General experimental workflow for the synthesis and biological evaluation of N1- and N2-alkylated indazole derivatives.



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Caption: Simplified representation of the VEGFR signaling pathway and its inhibition by indazole derivatives.



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Caption: Simplified representation of the PI3K/Akt/mTOR signaling pathway and its inhibition by indazole derivatives.

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